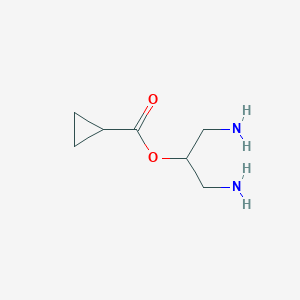
1,3-Diaminopropan-2-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diaminopropan-2-yl cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a carboxylate group and a 1,3-diaminopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diaminopropan-2-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 1,3-diaminopropane. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopropan-2-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diaminopropan-2-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diaminopropan-2-yl cyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacking the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the diamine moiety.
1,3-Diamino-2-propanol: Similar structure but with a hydroxyl group instead of the ester group
Uniqueness
1,3-Diaminopropan-2-yl cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the diamine moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.
Properties
CAS No. |
791045-87-9 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1,3-diaminopropan-2-yl cyclopropanecarboxylate |
InChI |
InChI=1S/C7H14N2O2/c8-3-6(4-9)11-7(10)5-1-2-5/h5-6H,1-4,8-9H2 |
InChI Key |
WAODFKKBTBMPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OC(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

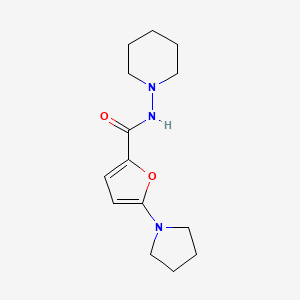
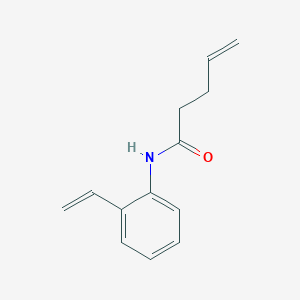
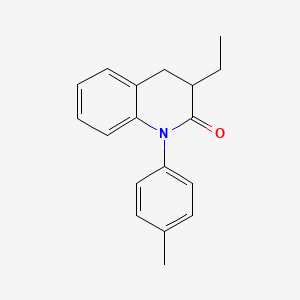
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

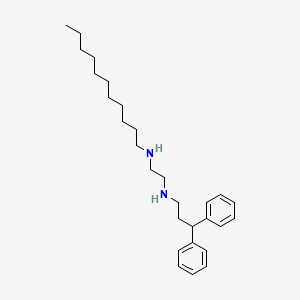
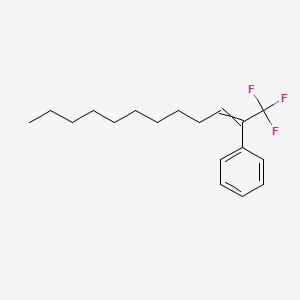
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
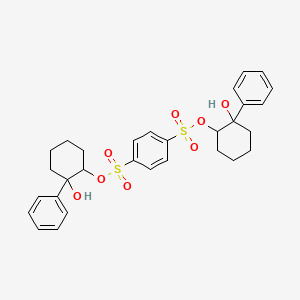
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
